molecular formula C15H22Cl2N6 B13774468 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride CAS No. 67026-84-0

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride

Cat. No.: B13774468
CAS No.: 67026-84-0
M. Wt: 357.3 g/mol
InChI Key: ALGSCLXQQRMRFJ-UHFFFAOYSA-N
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Description

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride is a synthetic guanidine derivative featuring a pyrimidine ring substituted with a 3-pyridyl group and a tert-pentyl side chain. However, unlike tobacco-specific nitrosamines (e.g., NNK, NNAL), this compound lacks the nitrosamine functional group, which is critical for metabolic activation and carcinogenicity in the latter class of compounds.

Properties

CAS No.

67026-84-0

Molecular Formula

C15H22Cl2N6

Molecular Weight

357.3 g/mol

IUPAC Name

2-methylbutan-2-yl-[(pyridin-1-ium-3-ylamino)-(pyrimidin-2-ylamino)methylidene]azanium;dichloride

InChI

InChI=1S/C15H20N6.2ClH/c1-4-15(2,3)21-14(19-12-7-5-8-16-11-12)20-13-17-9-6-10-18-13;;/h5-11H,4H2,1-3H3,(H2,17,18,19,20,21);2*1H

InChI Key

ALGSCLXQQRMRFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)[NH+]=C(NC1=C[NH+]=CC=C1)NC2=NC=CC=N2.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-pyridylamine with tert-pentyl isocyanate to form an intermediate, which is then reacted with a pyrimidine derivative under specific conditions to yield the desired product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, filtration, and recrystallization are crucial to obtain the compound in its pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

  • Target Compound: Contains a 3-pyridyl group linked to a pyrimidine-guanidine scaffold. The absence of a nitrosamine group distinguishes it from carcinogenic nitrosamines like NNK and NNAL.
  • NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol): Both feature a 3-pyridyl group but include a nitrosamine chain, which undergoes metabolic activation to form DNA adducts .

Metabolic Pathways

  • NNK/NNAL : NNK is metabolized to NNAL via carbonyl reduction, generating chiral metabolites. (R)-NNAL is more tumorigenic than (S)-NNAL in mice due to stereoselective glucuronidation and retention .
  • Target Compound : The guanidine and pyrimidine groups may undergo hydrolysis or conjugation, but the absence of a nitrosamine likely prevents the formation of alkylating agents responsible for DNA damage.

Carcinogenicity and Target Organs

  • NNK/NNAL :
    • Lung Tumors : NNK (5.0 ppm) induced lung tumors in 27/30 rats; NNAL caused lung tumors in 26/30 rats .
    • Pancreatic Tumors : NNK (1.0 ppm) and NNAL caused pancreatic tumors in 9/80 and 8/30 rats, respectively .
  • NG : Induced pancreatic tumors in 4/30 rats .
  • Target Compound: No carcinogenicity data is available, but structural differences suggest a divergent toxicological profile.

Data Tables

Table 1: Carcinogenicity of NNK, NNAL, and NG in F344 Rats

Compound Dose (ppm) Lung Tumor Incidence Pancreatic Tumor Incidence
NNK 5.0 27/30 27/30 (liver/nasal tumors)
NNAL 5.0 26/30 8/30
NG 20.0 N/A 4/30

Table 2: Stereochemistry of NNAL and NNAL-Gluc in Smokers

Metabolite (R)-Enantiomer (%) (S)-Enantiomer (%)
NNAL 54 ± 7.0 46 ± 7.0
NNAL-Gluc 68 ± 8.1 32 ± 8.1

Research Findings and Implications

  • NNK/NNAL: Their carcinogenicity is driven by nitrosamine bioactivation, leading to DNA alkylation. The 3-pyridyl group facilitates receptor binding, enhancing organ-specific toxicity (e.g., lung and pancreas) .
  • Target Compound: The pyrimidylguanidine core may interact with pyrimidine-processing enzymes or guanidine receptors, but the lack of nitrosamine groups likely mitigates genotoxic risks. However, the tert-pentyl group’s lipophilicity could influence tissue distribution.

Biological Activity

1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride (commonly referred to as "compound X") is a synthetic guanidine derivative notable for its diverse biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article delves into the biological activity of compound X, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C15H20N6
  • Molecular Weight : 284.36 g/mol
  • SMILES Notation : CCC(C)(C)N=C(NC1=CN=CC=C1)NC2=NC(=N)N=C2
  • Physical State : Solid, typically provided as a dihydrochloride salt for enhanced solubility.

Compound X functions primarily as a modulator of neurotransmitter systems, with significant effects on the cholinergic and glutamatergic pathways. Research indicates that it may act as an antagonist at certain receptor sites, influencing synaptic transmission and neuronal excitability.

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies have shown that compound X exhibits neuroprotective effects against oxidative stress-induced neuronal damage. It mitigates apoptosis in neuronal cell lines exposed to neurotoxic agents.
    • Case Study : In a rat model of ischemic stroke, administration of compound X resulted in reduced infarct size and improved neurological scores compared to controls .
  • Anticancer Activity :
    • Preliminary investigations suggest that compound X may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
    • Data Table :
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of DNA synthesis
  • Anti-inflammatory Effects :
    • Compound X has been reported to reduce pro-inflammatory cytokine levels in vitro, suggesting potential utility in treating inflammatory diseases.
    • Research Finding : In a model of rheumatoid arthritis, compound X significantly decreased levels of TNF-alpha and IL-6 .

Safety Assessment

Toxicity studies indicate that compound X has a favorable safety profile at therapeutic doses. Acute toxicity tests reveal no significant adverse effects at doses up to 200 mg/kg in animal models.

Side Effects

While generally well-tolerated, some subjects have reported mild gastrointestinal disturbances and transient headaches during clinical trials.

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